

# Unveiling the Spectroscopic Signature of Arisugacin H: A Technical Guide

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## Compound of Interest

Compound Name: Arisugacin H

Cat. No.: B1251628

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This technical guide provides a detailed overview of the spectroscopic data for **Arisugacin H**, a potent acetylcholinesterase (AChE) inhibitor isolated from *Penicillium* sp. FO-4259-11. The following sections present its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format, alongside the experimental protocols utilized for their acquisition, based on the findings published by Otoguro et al. in the *Journal of Antibiotics* (2000).

## Core Spectroscopic Data

The structural elucidation of **Arisugacin H** was achieved through a comprehensive analysis of its spectroscopic characteristics. The key data are summarized below.

## Physicochemical Properties of Arisugacin H

Property	Value
Appearance	Colorless powder
Molecular Formula	C <sub>29</sub> H <sub>36</sub> O <sub>9</sub>
Molecular Weight	528.59 g/mol
High-Resolution Mass Spec	m/z 529.2435 ([M+H] <sup>+</sup> , Δ +0.2 mmu)

## Nuclear Magnetic Resonance (NMR) Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Arisugacin H** were recorded in  $\text{CDCl}_3$ . The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1:  $^1\text{H}$  NMR Data for **Arisugacin H** (in  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
5	5.48	d	10.0
6	2.55	m	10.0, 2.0
7a	1.65	m	
7b	1.95	m	
8	3.57	dd	
1'	6.39	s	2.5
3'	6.42	d	
5'	6.32	d	
4-Me	1.17	s	2.5
4-Me	1.21	s	
6a-Me	1.10	s	
12b-Me	1.48	s	
2'-OMe	3.80	s	
4'-OMe	3.82	s	
6'-OMe	3.78	s	
2-OH	3.48	s	
3-OH	2.89	s	

Table 2:  $^{13}\text{C}$  NMR Data for **Arisugacin H** (in  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)
1	164.5
3	98.8
4a	106.9
5	78.2
6	36.0
6a	42.9
7	18.2
8	73.1
9	158.5
11	198.2
12a	87.1
12b	40.1
1'	106.2
2'	161.9
3'	91.1
4'	164.1
5'	90.7
6'	159.4
4-Me	24.8
4-Me	25.1
6a-Me	16.9
12b-Me	27.5
2'-OMe	55.9

4'-OMe	56.2
6'-OMe	55.4
C-2	71.2
C-3	70.9
C-4	41.5
C-11a	114.5

## Experimental Protocols

### Isolation and Purification

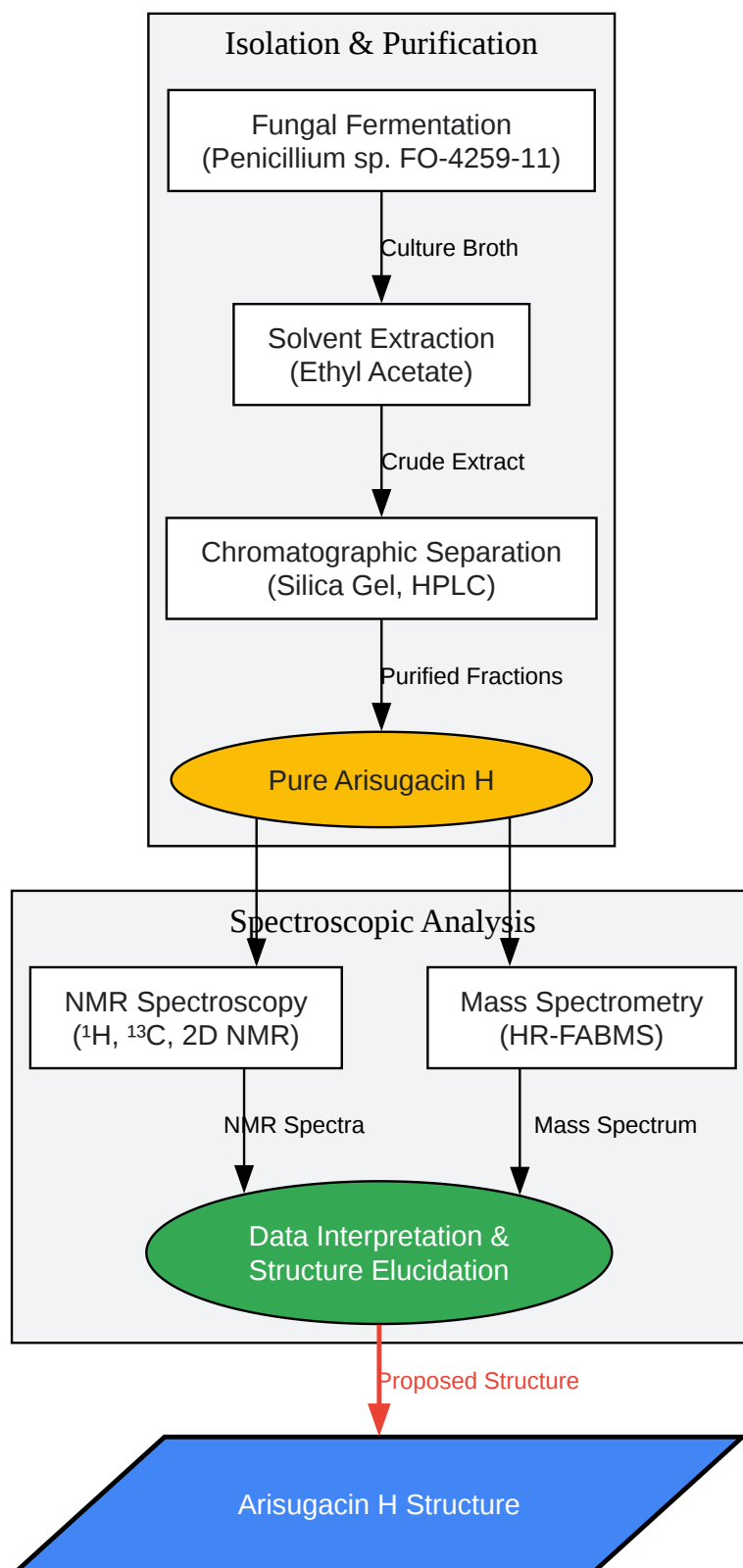
**Arisugacin H** was isolated from the culture broth of *Penicillium* sp. FO-4259-11. The producing strain was cultured in a medium containing soluble starch, glycerol, corn steep liquor, and  $\text{CaCO}_3$ . The culture broth was extracted with ethyl acetate, and the extract was subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure **Arisugacin H**.

### Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a Bruker AM-500 spectrometer. Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts were referenced to the residual solvent peaks ( $^1\text{H}$ :  $\delta$  7.26;  $^{13}\text{C}$ :  $\delta$  77.0).
- Mass Spectrometry: High-resolution mass spectra were obtained using a JEOL JMS-SX102A mass spectrometer.

## Workflow for Spectroscopic Analysis of Arisugacin H

The general workflow for the isolation and structural elucidation of a natural product like **Arisugacin H** is depicted in the following diagram.



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Caption: Workflow for the isolation and structural elucidation of **Arisugacin H**.

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